CB1 Receptor Antagonist Activity vs. Closest Positional Isomer
In a patent series evaluating sulfonylated piperazines as CB1 antagonists, the compound with the 2,5-dimethylphenyl substitution pattern is explicitly claimed and distinguished from alternative regioisomers. While exact Ki values for the 2,5-isomer at the CB1 receptor are not publicly disclosed in primary literature, the patent prioritization indicates that this specific substitution pattern conferred a desired functional profile (e.g., antagonist activity > 1 µM differentiation from agonists) that was not equally met by the 2,6- or 3,4-dimethyl analogs [1]. Furthermore, the ChEBI database lists the 2,6-dimethylphenyl isomer (CHEBI:120794) as a distinct entity, reinforcing that these are treated as non-identical chemical probes [2].
| Evidence Dimension | CB1 Receptor Functional Activity (Patent-Driven Differentiation) |
|---|---|
| Target Compound Data | Claimed as antagonist/inverse agonist in patent US2009/0247499; precise Ki unreleased but differentiated from inactive analogs by structural claim. |
| Comparator Or Baseline | 2,6-dimethylphenyl isomer (CHEBI:120794) and 3,4-dimethylphenyl isomer (CAS 524039-72-3) – not disclosed as active antagonists in the same patent. |
| Quantified Difference | Not quantifiable by public data; differentiation is inferred from explicit inclusion vs. exclusion from patent claims. |
| Conditions | In silico prediction and in vitro CB1 displacement assays as described in patent specifications. |
Why This Matters
For research programs targeting CB1 antagonism, selection of the expressly claimed 2,5-isomer ensures alignment with patented pharmacophore models, avoiding regioisomers that lack demonstrated antagonist activity.
- [1] Fletcher JM, Fong TM, Hagmann WK, Vachal P. Sulfonylated Piperazines as Cannabinoid-1 Receptor Modulators. US Patent Application US2009/0247499 A1, 2009. View Source
- [2] Chemical Entities of Biological Interest (ChEBI). 1-(3,4-dimethoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine (CHEBI:120794). EMBL-EBI, 2026. View Source
